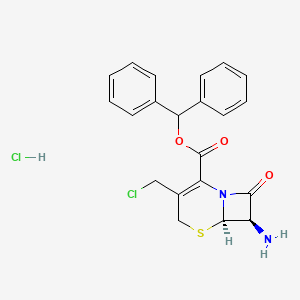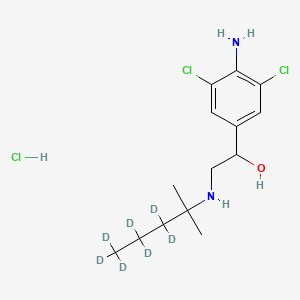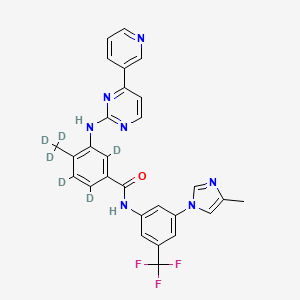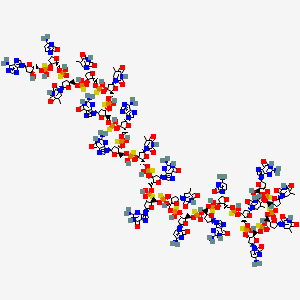
Trimetozine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimetozine-d8 is a deuterated form of trimetozine, a compound primarily used in scientific research. The deuterium atoms replace hydrogen atoms in the molecule, which can be beneficial for various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy. Trimetozine itself is known for its anxiolytic properties and has been studied for its potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimetozine-d8 involves the incorporation of deuterium atoms into the trimetozine molecule. One common method is the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of a deuterium source, such as deuterated water (D2O) or deuterated solvents. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound with the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimetozine-d8 undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the molecule can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted phenolic compounds.
Applications De Recherche Scientifique
Trimetozine-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential anxiolytic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of trimetozine-d8 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, this compound may modulate other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Trimetozine-d8 can be compared with other similar compounds, such as:
Trimetozine: The non-deuterated form, which has similar pharmacological properties but different analytical characteristics.
LQFM289: A derivative of trimetozine designed for enhanced anxiolytic effects.
Trimetazidine: Another compound with similar anxiolytic properties but different chemical structure and mechanism of action.
This compound is unique due to the presence of deuterium atoms, which provide advantages in analytical applications and potentially alter its pharmacokinetic properties.
Propriétés
Numéro CAS |
1346604-05-4 |
|---|---|
Formule moléculaire |
C14H19NO5 |
Poids moléculaire |
289.357 |
Nom IUPAC |
(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 |
Clé InChI |
XWVOEFLBOSSYGM-DUSUNJSHSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 |
Synonymes |
4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone; NSC 62939-d8; PS 2383-d8; Opalene-d8; Sedoxazine-d8; 4-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8; Abbott 22370-d8; N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8; Trifenoxazine-d8; Tr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)









